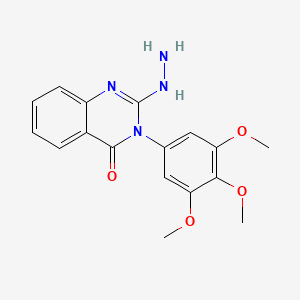![molecular formula C15H23N3O3S B4658923 N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B4658923.png)
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide
Übersicht
Beschreibung
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as BAY 41-2272 and is a potent activator of the enzyme soluble guanylyl cyclase (sGC).
Wirkmechanismus
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide activates sGC by binding to the heme group of the enzyme and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to various downstream effects such as vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application. In general, it has been found to have vasodilatory effects on the cardiovascular system, anti-inflammatory effects on the pulmonary system, and neuroprotective effects on the nervous system. It has also been found to inhibit platelet aggregation and to have anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide in lab experiments is its potency and specificity for sGC activation. It has also been found to have good pharmacokinetic properties and to be well-tolerated in animal studies. However, its high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the research on N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide. One direction is to investigate its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and neurodegenerative diseases. Another direction is to develop new sGC activators with improved pharmacological properties such as increased potency, selectivity, and bioavailability. Moreover, the use of this compound in combination with other drugs or therapies may also be explored.
In conclusion, this compound is a chemical compound with significant potential in scientific research applications. Its potency and specificity for sGC activation make it a valuable tool compound for studying the role of sGC in various physiological and pathological conditions. Its biochemical and physiological effects have also been found to have therapeutic potential in various diseases. Further research on this compound and its derivatives may lead to the development of new treatments for a wide range of medical conditions.
Wissenschaftliche Forschungsanwendungen
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide has been found to have various scientific research applications. It has been used as a tool compound to study the role of sGC in various physiological and pathological conditions. It has also been used to investigate the effect of sGC activation on the cardiovascular system, pulmonary system, and nervous system. Moreover, it has been used to study the mechanism of action of sGC activators and to develop new sGC activators with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-[2-(benzenesulfonamido)ethyl]-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-15(13-18-11-5-2-6-12-18)16-9-10-17-22(20,21)14-7-3-1-4-8-14/h1,3-4,7-8,17H,2,5-6,9-13H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXAWAHODFEHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4658841.png)

![sec-butyl 2-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658848.png)
![5-chloro-8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4658853.png)
![N-(2-bromophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4658864.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B4658872.png)
![(4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4658885.png)

![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylpiperidine](/img/structure/B4658896.png)
![methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4658898.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B4658907.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4658911.png)

